Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone is a synthetic organic compound that features a cyclopropyl group, an oxolane ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks an electrophilic carbon center in a precursor molecule.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Oxolane Derivatives: Compounds with the oxolane ring, such as tetrahydrofuran derivatives.
Cyclopropyl Compounds: Compounds with the cyclopropyl group, such as cyclopropylamines.
Uniqueness
Cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone is unique due to the combination of its three distinct structural motifs: the cyclopropyl group, the oxolane ring, and the pyrrolidine ring. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
cyclopropyl-[3-(oxolan-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-12(9-1-2-9)13-5-3-10(7-13)11-4-6-15-8-11/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKKECKMRDFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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